
4-Methylpyridazine-3,6-diol
Overview
Description
4-Methylpyridazine-3,6-diol, also known as 3,6-dihydroxy-4-methylpyridazine, is a heterocyclic compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound features a pyridazine ring substituted with a methyl group at the 4-position and hydroxyl groups at the 3- and 6-positions. It is a white to light yellow solid with a melting point of 284-288°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridazine-3,6-diol can be achieved through various synthetic routes. One common method involves the reaction of citraconic anhydride with hydrazine hydrate, followed by cyclization and oxidation steps . The reaction conditions typically include:
Reaction with Hydrazine Hydrate: Citraconic anhydride is reacted with hydrazine hydrate in an aqueous medium at elevated temperatures to form the intermediate hydrazide.
Cyclization: The intermediate hydrazide undergoes cyclization to form the pyridazine ring.
Oxidation: The cyclized product is then oxidized to introduce the hydroxyl groups at the 3- and 6-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Methylpyridazine-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group and hydroxyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
Oxidation: Formation of 4-methylpyridazine-3,6-dione.
Reduction: Formation of 4-methyl-3,6-dihydroxypyridazine.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Organic Synthesis
4-Methylpyridazine-3,6-diol serves as an important intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals.
- Synthesis of Pharmaceuticals : It has been used to synthesize compounds with potential anti-cancer properties. For example, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro .
Analytical Chemistry
The compound is frequently employed in analytical chemistry for its ability to separate and purify other substances. It has been effectively analyzed using high-performance liquid chromatography (HPLC) techniques.
- HPLC Applications : A specific method involves using a Newcrom R1 HPLC column with acetonitrile and water as the mobile phase for effective separation . This method is scalable for preparative separations and suitable for pharmacokinetic studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a derivative was tested against breast cancer cell lines and showed significant anti-proliferative effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and found it effective at concentrations as low as 50 µg/mL .
- Anticancer Potential : In vitro studies on derivatives of this compound showed that they could inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
Mechanism of Action
The mechanism of action of 4-Methylpyridazine-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridazine ring allow it to form hydrogen bonds and π-π interactions with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-Methylpyridazine-3,6-diol can be compared with other similar compounds such as:
Pyridazine: Lacks the hydroxyl and methyl groups, making it less reactive.
Pyridazinone: Contains a carbonyl group instead of hydroxyl groups, leading to different chemical properties.
4-Methylpyridazine: Lacks the hydroxyl groups, resulting in different reactivity and biological activity.
The presence of both hydroxyl groups and a methyl group in this compound makes it unique in terms of its chemical reactivity and potential biological activities.
Biological Activity
4-Methylpyridazine-3,6-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with hydroxyl groups at the 3 and 6 positions and a methyl group at the 4 position. Its molecular formula is CHNO, and it has a molecular weight of approximately 156.14 g/mol. The presence of hydroxyl groups contributes to its potential as an antioxidant and its reactivity in various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain hydrolases, impacting lipid metabolism and potentially influencing conditions like obesity and diabetes .
- Antimicrobial Activity : Research indicates that derivatives of pyridazine compounds can exhibit antimicrobial properties against various pathogens. This suggests potential applications in treating infections or as preservatives in food products .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antioxidant Properties : A study evaluated the antioxidant capacity of various pyridazine derivatives, including this compound. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential utility in preventing oxidative stress-related diseases .
- Enzyme Inhibition : In a pharmacological study, this compound was tested for its ability to inhibit specific hydrolases involved in lipid metabolism. Results indicated a dose-dependent inhibition with an IC50 value suggesting moderate potency compared to standard inhibitors .
- Antimicrobial Activity : A series of experiments assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyridazine derivatives. Modifications at various positions on the pyridazine ring have been shown to enhance biological activity:
- Hydroxyl Substitution : The presence of hydroxyl groups at positions 3 and 6 significantly increases antioxidant activity.
- Methyl Group Influence : The methyl group at position 4 appears to enhance solubility and bioavailability, making it a favorable modification for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methylpyridazine-3,6-diol, and what critical parameters govern yield optimization?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted pyridazine precursors. For example, chloromethylpyridine derivatives can react with hydrazides under controlled pH (e.g., sodium hydroxide) to form triazolo-pyridazine intermediates, which are then hydrolyzed to yield the diol . Key parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and purification via column chromatography. Evidence from triazole-pyridazine syntheses suggests that avoiding excess moisture improves intermediate stability .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR shifts to confirm hydroxyl and methyl group positions. For example, hydroxyl protons typically appear downfield (δ 10–12 ppm) in DMSO-d .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and dihedral angles, critical for confirming the planar pyridazine ring and hydrogen-bonding networks (e.g., O–H···N interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the 3- and 6-positions (e.g., halogens, alkyl chains) to assess steric and electronic effects on bioactivity .
- Assay Selection : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the compound’s hydrogen-bonding capacity. For antibacterial studies, adapt protocols from triazole derivatives, using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
- Data Interpretation : Cross-reference activity data with computational models (e.g., molecular docking using Discovery Studio) to correlate substituent effects with binding affinities .
Q. What experimental strategies mitigate instability of this compound in aqueous or oxidative conditions?
- Methodological Answer :
- Stability Screening : Conduct accelerated degradation studies under varying pH (2–12), temperatures (25–60°C), and light exposure. Monitor degradation via HPLC .
- Formulation Adjustments : Use lyophilization for long-term storage. For in vitro assays, dissolve the compound in DMSO with antioxidants (e.g., 0.1% BHT) to prevent oxidation .
- Spectroscopic Monitoring : Track carbonyl group formation (FTIR at ~1700 cm) as an indicator of diol oxidation .
Q. How should researchers resolve contradictions in spectral data for this compound analogs?
- Methodological Answer :
- Multi-Technique Validation : Combine - HMBC NMR to confirm nitrogen hybridization states, and XRD to resolve tautomeric ambiguities (e.g., keto-enol equilibria) .
- Computational Validation : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/NMR spectra .
- Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions and characterizing intermediates at each step .
Q. What methodologies are recommended for probing the chelation or metal-binding properties of this compound?
- Methodological Answer :
- Titration Experiments : Use UV-Vis spectroscopy to monitor absorbance shifts upon addition of metal ions (e.g., Cu, Fe). Calculate binding constants via Benesi-Hildebrand plots .
- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometries (e.g., octahedral vs. tetrahedral) in metal complexes .
- Thermogravimetric Analysis (TGA) : Determine thermal stability of metal complexes and stoichiometry of hydration .
Properties
IUPAC Name |
4-methyl-1,2-dihydropyridazine-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3,(H,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYOWFNXMHVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206157 | |
Record name | 4-Methylpyridazine-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-18-7 | |
Record name | 1,2-Dihydro-4-methyl-3,6-pyridazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5754-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpyridazine-3,6-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydroxy-4-methylpyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dihydroxy-4-methylpyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylpyridazine-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridazine-3,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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